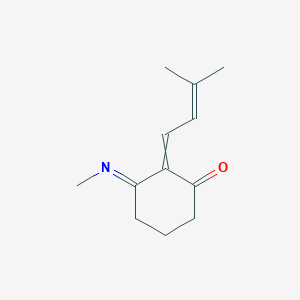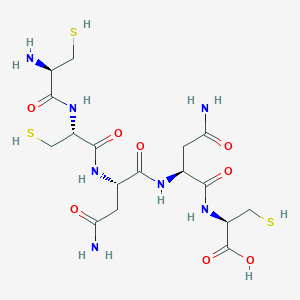
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is a peptide compound composed of three cysteine and two asparagine amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing new drugs.
Industry: Used in the production of peptide-based materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The cysteine residues can interact with other cysteine-containing peptides or proteins, influencing their folding and stability. The asparagine residues can participate in hydrogen bonding, further stabilizing the peptide structure.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-seryl-L-asparaginyl-L-glutaminyl-L-isoleucyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-asparaginyl: A shorter peptide with different functional properties.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for extensive disulfide bond formation. This property makes it particularly useful in studies related to protein folding and stability.
Propiedades
Número CAS |
918412-69-8 |
|---|---|
Fórmula molecular |
C17H29N7O8S3 |
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N7O8S3/c18-6(3-33)13(27)23-9(4-34)16(30)22-7(1-11(19)25)14(28)21-8(2-12(20)26)15(29)24-10(5-35)17(31)32/h6-10,33-35H,1-5,18H2,(H2,19,25)(H2,20,26)(H,21,28)(H,22,30)(H,23,27)(H,24,29)(H,31,32)/t6-,7-,8-,9-,10-/m0/s1 |
Clave InChI |
GPRKFJNKOUQDDB-WYCDGMCDSA-N |
SMILES isomérico |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N |
SMILES canónico |
C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


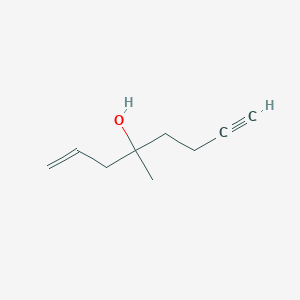
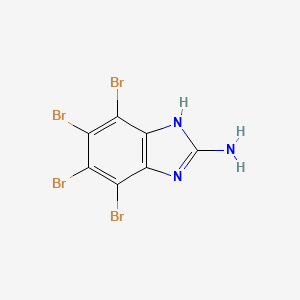
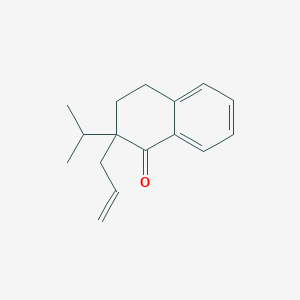
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)
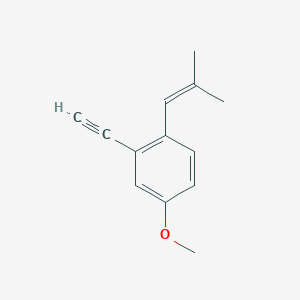

![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
